1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone
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Description
1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone is a useful research compound. Its molecular formula is C25H21FN4OS and its molecular weight is 444.53. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Biological Exploration
The compound serves as a critical intermediate for the synthesis of a wide range of heterocyclic systems such as thiophene, oxazole, triazole, pyrimidine, pyridine, quinolone, coumarin, imidazopyrimidine, pyridoimidazole, and triazolo[1,5-a]pyridine. These systems have been extensively studied for their biological and medicinal properties, demonstrating the compound’s utility in facilitating the development of new synthetic routes towards biologically active molecules (Salem et al., 2021).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the query compound, were synthesized and evaluated for their anticancer activity. This research showed that certain derivatives possess significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of such compounds in cancer therapy (Reddy et al., 2015).
Antibacterial and Antifungal Applications
Derivatives of the chemical compound have demonstrated moderate to potent antibacterial and antifungal activities. This suggests its relevance in the development of new antimicrobial agents, which is crucial for addressing the growing concern of antibiotic resistance (Holla et al., 2005).
Antioxidant and Anticancer Properties
Novel derivatives bearing functional groups such as semicarbazide, thiosemicarbazide, thiadiazole, and triazolone have been synthesized and evaluated for their antioxidant and anticancer activities. These studies reveal that specific modifications to the compound can enhance its biological efficacy, offering insights into the design of new therapeutic agents (Tumosienė et al., 2020).
Fluorescence and Molecular Recognition
The compound's derivatives have been explored for their fluorescence properties and potential applications in molecular recognition. The ability to act as strong fluorophores with high quantum yields makes these compounds valuable for bioimaging and diagnostic purposes (Ballesteros-Garrido et al., 2015).
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4OS/c1-15-12-24-27-28-25(30(24)22-7-5-4-6-20(15)22)32-14-23(31)21-13-16(2)29(17(21)3)19-10-8-18(26)9-11-19/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYZGRGZMVCERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=C(N(C(=C4)C)C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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